molecular formula C33H30O7 B1649314 Dracoflavan B1 CAS No. 194794-44-0

Dracoflavan B1

Cat. No.: B1649314
CAS No.: 194794-44-0
M. Wt: 538.6 g/mol
InChI Key: VVMNOJJSVJYOFS-IEPJYCOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dracoflavan B1 is typically isolated from the resin of Daemonorops species. The isolation process involves chemical degradation and extensive nuclear magnetic resonance (NMR) analysis to establish its structure and stereochemistry. The formation mechanism involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, particularly the resin of Daemonorops species.

Chemical Reactions Analysis

Types of Reactions: Dracoflavan B1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the stability of the intermediates and final products.

Major Products: The major products formed from these reactions include various A-type deoxyproanthocyanidins, which are structurally related to this compound .

Comparison with Similar Compounds

  • Dracoflavan B2
  • Dracoflavan C1
  • Dracoflavan C2
  • Dracoflavan D1
  • Dracoflavan D2

Comparison: Dracoflavan B1 is unique among these compounds due to its specific chemical structure and stereochemistry. While all these compounds are A-type deoxyproanthocyanidins, this compound has distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(1R,5S,13R,21R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29+,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMNOJJSVJYOFS-IEPJYCOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@]3([C@@H]([C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941232
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194794-44-0
Record name Dracoflavan B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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